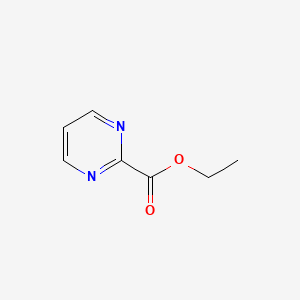

Ethyl 2-pyrimidinecarboxylate

説明

Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrimidine scaffold is a fundamental heterocyclic structure that holds a privileged position in the fields of medicinal chemistry and organic synthesis. researchgate.netmdpi.com This six-membered aromatic ring containing two nitrogen atoms is a core component of nucleic acids (cytosine, thymine, and uracil), which are essential for life. researchgate.netnih.gov This natural prevalence has made pyrimidine and its derivatives a significant area of interest for researchers.

In medicinal chemistry, the pyrimidine ring is a common feature in a wide array of therapeutic agents. mdpi.comgsconlinepress.com Its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. mdpi.comnih.govekb.eg The ability of the pyrimidine structure to act as a bioisostere for other aromatic systems, like the phenyl group, allows for the modification of a drug's physicochemical properties, such as potency and metabolic stability. mdpi.com

In organic synthesis, pyrimidines serve as versatile building blocks for the construction of more complex molecules and fused heterocyclic systems. gsconlinepress.comontosight.ai The reactivity of the pyrimidine ring can be fine-tuned by the introduction of various substituents, enabling a wide range of chemical transformations.

Overview of Pyrimidine Carboxylate Derivatives in Scientific Literature

Within the broad class of pyrimidine compounds, pyrimidine carboxylate derivatives are a notable subgroup. These compounds are characterized by the presence of a carboxylic acid or ester functional group attached to the pyrimidine ring. This feature not only influences the molecule's electronic properties and potential for hydrogen bonding but also provides a reactive handle for further synthetic modifications. scirp.org

Scientific literature details a variety of pyrimidine carboxylate derivatives with diverse substitution patterns. ontosight.aiontosight.ai These derivatives are often synthesized as intermediates in the preparation of more complex, biologically active molecules. scirp.orgontosight.ai For instance, they have been utilized in the development of potential anticancer agents, kinase inhibitors, and other therapeutic candidates. gsconlinepress.comekb.egscirp.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to create a library of new compounds for biological screening.

Research Rationale for Ethyl 2-pyrimidinecarboxylate within the Broader Context of Pyrimidine Chemistry

This compound is a specific derivative that has garnered attention in chemical research. Its structure, featuring an ethyl ester group at the 2-position of the pyrimidine ring, makes it a valuable intermediate in organic synthesis. The rationale for its study lies in its potential as a precursor for a variety of more complex pyrimidine derivatives. The ester functionality can be readily transformed, and the pyrimidine ring itself can undergo various reactions, allowing for the introduction of diverse functional groups at other positions. This versatility makes this compound a key starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-8-4-3-5-9-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFMAAFCQDFHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879092 | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42839-08-7 | |

| Record name | 2-Pyrimidinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042839087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and Chemical Properties of Ethyl 2 Pyrimidinecarboxylate

The physical and chemical properties of a compound are crucial for its application in research and synthesis. For Ethyl 2-pyrimidinecarboxylate, these properties dictate its handling, reaction conditions, and purification methods.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 36-37 °C lookchem.com |

| Boiling Point | 145 °C at 11 mmHg lookchem.com |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. lookchem.comcymitquimica.com |

Chemical Reactivity and Transformation of Ethyl 2 Pyrimidinecarboxylate

Reaction Mechanisms Involving the Pyrimidine (B1678525) Ring

The pyrimidine ring in ethyl 2-pyrimidinecarboxylate is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic dictates its reactivity, particularly its propensity to undergo nucleophilic substitutions and its general resistance to electrophilic attack unless activated by electron-donating groups.

Nucleophilic Aromatic Substitution on the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Leaving groups at the C2, C4, and C6 positions are particularly prone to displacement by nucleophiles. This reactivity is enhanced by the ability of the nitrogen atoms to stabilize the negative charge in the intermediate Meisenheimer complex.

Halogenated derivatives of pyrimidinecarboxylates are common substrates for SNAr reactions. For instance, ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate serves as a versatile building block where the chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles. The amino and carboxyl groups can also act as nucleophiles in substitution reactions. smolecule.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Substrate | Reagent | Product | Application of Product |

| Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | Diamines | Diamino derivatives | Inhibition of EGFR L858R |

| Halogenated pyrimidine intermediate | 2-Naphthol | Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate | Intermediate in medicinal chemistry and materials science |

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character, which is further compounded by the deactivating effect of the ethyl carboxylate group. thieme-connect.de Electrophilic attack on the pyrimidine nucleus typically requires the presence of at least one electron-donating group to activate the ring. thieme-connect.de When such activation is present, electrophilic reactions like halogenation, nitration, and sulfonation can occur at the 5-position. thieme-connect.de In the case of this compound itself, direct electrophilic aromatic substitution on the pyrimidine ring is not a commonly favored reaction pathway.

Ring-opening and Ring-closure Reactions

The pyrimidine ring can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack. For instance, treatment of certain pyrimidine derivatives with strong nucleophiles like hydrazine (B178648) can lead to cleavage of the ring. masterorganicchemistry.com These ring-opening reactions can sometimes be followed by recyclization to form different heterocyclic systems. This process, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is a recognized pathway for the transformation of pyrimidine rings. nih.gov

An example involves the reaction of N-methylpyrimidinium salts with nucleophiles, where an initial addition of the nucleophile to the ring is followed by ring fission and subsequent recyclization. wur.nl The susceptibility of the pyrimidine ring to such transformations is enhanced in quaternized pyrimidine salts. wur.nl

Dimroth-like Rearrangements

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for certain pyrimidine derivatives. wikipedia.org This rearrangement involves the transposition of an endocyclic and an exocyclic heteroatom. While the classic Dimroth rearrangement involves 1,2,3-triazoles, analogous transformations occur in pyrimidine systems. wikipedia.org

The mechanism typically involves the opening of the pyrimidine ring following a nucleophilic addition, often by water or an amine, followed by rotation of a fragment and subsequent ring closure to form an isomeric pyrimidine. nih.govwikipedia.org The rate of this rearrangement can be influenced by the pH of the reaction medium and the nature of the substituents on the pyrimidine ring. nih.gov For instance, the rearrangement of certain imidazo[1,2-a]pyrimidine (B1208166) systems can be induced under hydrolytic conditions. nih.gov

Reactivity of the Ester Moiety (Ethyl Carboxylate)

The ethyl carboxylate group at the 2-position of the pyrimidine ring undergoes reactions typical of esters, with hydrolysis being a primary example.

Hydrolysis Reactions

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. researchgate.net

Alkaline Hydrolysis: This is a common method for ester hydrolysis and is typically carried out by heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction is essentially irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating it under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). chemguide.co.uk Studies on the hydrolysis of various ethyl pyrimidine-5-carboxylates have shown that the reaction typically yields the corresponding pyrimidine-5-carboxylic acids. researchgate.net

Table 2: Hydrolysis of Ethyl Pyrimidinecarboxylates

| Substrate | Conditions | Product |

| Ethyl 2-amino-4-methyl-5-pyrimidinecarboxylate | Aqueous NaOH, EtOH | 2-Amino-4-methyl-5-pyrimidinecarboxylic acid researchgate.net |

| Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate | Hydrolysis | 2-Amino-4-(1-methylethyl)pyrimidine-5-carboxylic acid cymitquimica.com |

| Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 6M HCl, reflux, 8h | 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid |

Reactions at Other Substituent Positions

The pyrimidine ring and its substituents can undergo various oxidation reactions. For instance, the methylsulfanyl group in ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). In a specific study, the oxidation of ethyl 2-(methylthio)pyrimidine-5-carboxylate with potassium dichromate in an acidic medium resulted in the formation of 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde, with a 3:2 stoichiometry. internationaljournalcorner.com Furthermore, dihydropyrimidine (B8664642) derivatives can be aromatized to the corresponding pyrimidines using various oxidizing agents. researchgate.net

| Substrate | Oxidizing Agent | Product(s) | Reference |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | Potassium dichromate/H⁺ | 2-Methyl sulfanyl-pyrimidine-5-carboxylic acid, Acetaldehyde | internationaljournalcorner.com |

| Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate | Hydrogen peroxide or m-CPBA | Corresponding sulfoxide or sulfone | |

| 4-Substituted ethyl 2-methoxy-6-methyl-1,4-dihydropyrimidine-5-carboxylates | Various oxidizing reagents | Corresponding pyrimidines | researchgate.net |

The reduction of this compound derivatives can lead to various products depending on the reducing agent and the substituents present. The reduction of ethyl 2-methylthio- (or 2-ethoxy)pyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH₄) primarily yields the corresponding 1,6-dihydropyrimidine-5-carboxylate. researchgate.net In some cases, over-reduction can occur, leading to the formation of byproducts like (pyrimidin-5-yl)methanol. researchgate.net If a nitro group is present on a substituent, it can be reduced to an amine group using methods like catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride. evitachem.com

| Substrate | Reducing Agent | Main Product | Byproduct | Reference |

| Ethyl 2-methylthio-pyrimidine-5-carboxylate | LiAlH₄ | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | [2-(Methylthio)pyrimidin-5-yl]methanol | researchgate.net |

| Ethyl 2-ethoxy-pyrimidine-5-carboxylate | LiAlH₄ | Ethyl 2-ethoxy-1,6-dihydropyrimidine-5-carboxylate | Not specified | researchgate.net |

| Pyrimidine derivative with nitro group | Pd/C, H₂ or SnCl₂ | Corresponding amino derivative | Not specified | evitachem.com |

Amino and hydroxy groups on pyrimidinecarboxylate derivatives are important functional handles for further molecular modifications. gcms.cz Hydroxy groups, for example, can be converted to chloro substituents using reagents like phosphorus oxychloride (POCl₃), which is a key step in the synthesis of certain kinase inhibitors. This transformation typically occurs under reflux conditions.

Amino groups can undergo acylation reactions. gcms.cz The derivatization of amino, hydroxyl, and thiol groups often aims to reduce the polarity of the molecule and improve its properties for specific applications, such as gas chromatography analysis. gcms.cz Silylation is another common derivatization technique for these functional groups, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com This process replaces the active hydrogens on these groups with a nonpolar moiety. sigmaaldrich.com

| Functional Group | Reagent | Product | Purpose | Reference |

| Hydroxy group | POCl₃ | Chloro derivative | Synthesis of kinase inhibitors | |

| Amino, Hydroxy, Thiol groups | Perfluoroacyl anhydrides | Perfluoroacyl derivatives | Reduce polarity, increase volatility | gcms.cz |

| Amino, Hydroxy, Thiol groups | MTBSTFA | TBDMS derivatives | Increase volatility, improve chromatographic behavior | sigmaaldrich.com |

Synthesis of Fused Heterocyclic Systems from Pyrimidine Carboxylates

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many biologically active compounds. nih.govjchr.org The construction of these fused systems often involves cyclocondensation reactions. nih.gov For instance, pyrimidine derivatives can be used as starting materials to build more complex structures, which can lead to the formation of fused heterocycles. nih.gov This approach is advantageous as it can reduce the number of reaction steps and the generation of by-products. nih.gov

The synthesis of fused pyrimidines is a significant area of research in medicinal chemistry due to the diverse pharmacological activities exhibited by these compounds. jchr.orgsioc-journal.cn Various synthetic strategies have been developed to access these complex molecules, often utilizing the reactivity of the pyrimidine core and its substituents. nih.govjchr.org For example, the reaction of ethyl 2-amino-4-hydroxy-5-pyrimidinecarboxylate with morpholine (B109124) can be a step towards building more complex, potentially bioactive molecules.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound precursors is a significant area of research due to the biological activities of these fused systems, including their potential as kinase inhibitors. rjptonline.orgnuph.edu.ua There are two primary strategies for constructing the pyrido[2,3-d]pyrimidine skeleton: either by forming the pyridine (B92270) ring onto a pre-existing pyrimidine, or by cyclizing appropriately substituted pyridines. nuph.edu.ua

One common approach involves the use of functionalized pyrimidines. nuph.edu.ua For instance, ethyl-5-amino-8-(4-halophenyl)-2-methyl-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate and its 2-amino analogue have been synthesized through nucleophilic substitution reactions involving amidines, followed by reactions with 4-haloanilines and malonic acid. researchgate.netrasayanjournal.co.in Another method starts with the conversion of ethyl cyanoacetate (B8463686) to ethyl 3,3-bis(methylthio)-2-cyanoacrylate, which is then reacted with amidines to form a pyrimidine intermediate. Subsequent condensation with 4-haloanilines and treatment with malonic acid yields the final pyrido[2,3-d]pyrimidine derivatives. rasayanjournal.co.in

The Vilsmeier reagent, generated in situ from phosphoryl chloride and dimethylformamide, can be used to construct the pyridine ring onto a 6-aminouracil (B15529) derivative, which is a precursor to the pyrido[2,3-d]pyrimidine system. nih.gov Furthermore, the condensation of 5-acetyl-4-aminopyrimidines with ethyl oxalate (B1200264) in the presence of a base like sodium ethoxide can yield ethyl 5-oxo-pyrido[2,3-d]pyrimidine-7-carboxylate. rjptonline.org

The following table summarizes the synthesis of some pyrido[2,3-d]pyrimidine derivatives:

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate | Benzene (B151609) diazonium chloride, Benzene sulphonyl amino isothiocyanate | 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5,7-dimethyl pyrido(2,3-d)pyrimidin-4-one | researchgate.net |

| 6-aminouracil derivatives | Vilsmeier reagent, cyanoacetamide, triethylamine (B128534) | 7-amino-1,3-disubstituted-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | nih.gov |

| 4-(halo phenyl amino)-pyrimidine-5-carbonitrile derivatives | Malonic acid in ethanol | Ethyl 5-amino-6-oxo-pyrido[2,3-d]pyrimidine carboxylates | rjptonline.org |

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are another class of heterocycles synthesized from pyrimidine precursors, and they have been investigated for a wide range of biological activities. nih.govrsc.org The synthesis often involves multi-step reactions to construct the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents. ontosight.aiontosight.ai

For example, the synthesis of ethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves the initial formation of the fused ring system, followed by the addition of the furan (B31954) and trifluoromethyl groups, and finally esterification. ontosight.ai In another instance, starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, a four-step synthesis can lead to various derivatives. This includes reduction of the ester group, oxidation to an aldehyde, and subsequent reductive amination. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.orgrsc.org For instance, starting from 2,6-dibromopyrazolo[1,5-a]pyrimidine, sequential and site-selective cross-coupling reactions can introduce a variety of substituents at the C2 and C6 positions. rsc.org

A summary of synthetic approaches to pyrazolo[1,5-a]pyrimidine derivatives is presented below:

| Starting Material | Key Transformation | Product Type | Reference |

| Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Ester reduction, oxidation, reductive amination | Pyrazolo[1,5-a]pyrimidines with amine substituents at C2 | nih.gov |

| 2,6-dibromopyrazolo[1,5-a]pyrimidine | Site-selective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings | 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates | rsc.org |

| Pyrazolo[1,5-a]pyrimidine core | Introduction of 4-methoxyphenyl (B3050149) and piperidin-4-yl groups | Ethyl 2-(4-methoxyphenyl)-5-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives | ontosight.ai |

Pyrimido[4,5-d]pyridazin-8(7H)-ones

The synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones can be achieved from ethyl 2,5-disubstituted pyrimidine-4-carboxylates. These pyrimidine precursors are themselves synthesized through the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine (B55565) hydrochloride. researchgate.net

The subsequent reaction of these ethyl 2,5-disubstituted pyrimidine-4-carboxylates with hydrazine monohydrate under mild conditions leads to the formation of the pyrimido[4,5-d]pyridazin-8(7H)-one ring system in high yields (81-92%). researchgate.net This transformation involves the reaction of hydrazine with the ester and a neighboring carbonyl group on the pyrimidine ring. researchgate.netsorbonne-universite.fr The reaction of a polyfunctionalized pyrimidine-4-carboxylate with hydrazine monohydrate in refluxing ethanol has been shown to afford the corresponding pyrimido[4,5-d]pyridazin-8-one in 83% yield. sorbonne-universite.fr The reaction can also be carried out with monosubstituted hydrazines. sorbonne-universite.fr

The following table outlines the synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones:

| Starting Pyrimidine | Reagent | Product | Yield | Reference |

| Ethyl 2,5-disubstituted pyrimidine-4-carboxylates | Hydrazine monohydrate | 2,5-disubstituted pyrimido[4,5-d]pyridazin-8(7H)-ones | 81-92% | researchgate.net |

| Polyfunctionalised pyrimidine-4-carboxylate | Hydrazine monohydrate | Pyrimido[4,5-d]pyridazin-8-one | 83% | sorbonne-universite.fr |

| Polyfunctionalised pyrimidine-4-carboxylate | Phenylhydrazine | N-phenyl pyrimido[4,5-d]pyridazin-8-one | - | sorbonne-universite.fr |

| Polyfunctionalised pyrimidine-4-carboxylate | 4-chlorophenylhydrazine | N-(4-chlorophenyl) pyrimido[4,5-d]pyridazin-8-one | - | sorbonne-universite.fr |

Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidine derivatives can be synthesized through the cyclocondensation of 3,4-dihydropyrimidine-2-thione precursors with α-haloesters. researchgate.net These reactions are often carried out in ethanol under reflux conditions, affording the products in good yields. researchgate.net One-pot methods have also been developed for the synthesis of these derivatives. researchgate.netrsc.orgnih.gov

For example, a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate (B1210297), acetic anhydride, and a suitable aldehyde can produce novel thiazolo[2,3-a]pyrimidine derivatives regioselectively. rsc.org Another approach involves the reaction of 1,2,3,4-tetrahydropyrimidine-2(1H)-thione derivatives with chloroacetyl chloride in dry benzene to yield ethyl 5-aryl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylates. ekb.eg

The reaction conditions and the nature of the substituents can influence the outcome of the synthesis. For instance, the reaction of 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with mono and di-halogenated compounds is dependent on the reaction conditions and the strength of the base used. ekb.eg

A summary of synthetic routes to thiazolo[3,2-a]pyrimidine derivatives is provided below:

| Starting Material | Reagents | Product | Reference |

| 3,4-dihydropyrimidine-2-thione derivative | α-haloester | 5R*-(3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid diethyl ester | researchgate.net |

| 6-ethylthiouracil | Bromoacetic acid, anhydrous sodium acetate, acetic anhydride, aldehyde | 2-arylidene thiazolo[3,2-a]pyrimidines | rsc.org |

| 1,2,3,4-tetrahydropyrimidine-2(1H)-thione derivatives | Chloroacetyl chloride, triethylamine in dry benzene | Ethyl 5-aryl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | ekb.eg |

Pyrimido[5,4-c]ontosight.aiontosight.aibenzoxazepinones

Information specifically on the synthesis of Pyrimido[5,4-c] ontosight.aiontosight.aibenzoxazepinones directly from "this compound" was not found in the provided search results. The available information focuses on other fused pyrimidine systems.

Exploration of Reaction Conditions and Solvent Effects

The conditions under which a reaction is performed, including the choice of solvent, can significantly impact the outcome, influencing reaction rates and product yields. psgcas.ac.inslideshare.net

In the synthesis of pyrimidine derivatives, the choice of solvent is crucial. For example, the synthesis of ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate often utilizes solvents like ethanol or acetonitrile (B52724). The synthesis of ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate also requires precise control of solvent choice, along with temperature and reaction time, to optimize yield and purity. evitachem.com

The polarity of the solvent can play a significant role. In reactions where the transition state is more polar than the reactants, a polar solvent can accelerate the reaction rate by stabilizing the transition state. psgcas.ac.in For instance, in nucleophilic substitution reactions (SN1 and SN2), solvent polarity is a key factor. slideshare.net Polar solvents can favor SN1 reactions by stabilizing the carbocation intermediate. psgcas.ac.in

In the context of reactions involving this compound and its derivatives, ethanol is a commonly used solvent. evitachem.comtandfonline.comnih.gov For example, the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330) with hydrazine monohydrate is carried out in ethanol. tandfonline.com The hydrolysis of esters, a common reaction for carboxylate derivatives, is also influenced by the solvent system, with studies conducted in ethanol-water and 1,4-dioxane-water binary mixtures. kirj.ee

The following table highlights the role of solvents and conditions in various reactions:

| Reaction | Solvent | Conditions | Effect | Reference |

| Synthesis of ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | Ethanol or acetonitrile | Reflux | Affects yield and reaction rate | |

| Synthesis of ethyl 2-morpholino-4-oxo-6-(2-thienyl)-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate | Organic solvents like ethanol and dimethyl sulfoxide | Precise control of temperature and time | Optimizes yield and purity | evitachem.com |

| Reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with hydrazine monohydrate | Ethanol | Stirred at 0 °C, then room temperature | Facilitates the reaction | tandfonline.com |

| Ester hydrolysis | Ethanol-water or 1,4-dioxane-water | Sonication | Affects solute-solvent interactions and reaction rate | kirj.ee |

Building Blocks for Complex Organic Molecules

This compound and its substituted analogs are widely recognized as essential building blocks in the synthesis of more intricate organic molecules. cymitquimica.com Their utility stems from the pyrimidine ring's susceptibility to various chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex scaffolds. The presence of the ethyl ester and other substituents on the pyrimidine ring provides multiple reaction sites for chemists to exploit.

For instance, derivatives such as ethyl 2-amino-4-chloropyrimidine-5-carboxylate serve as versatile starting materials. smolecule.com The chlorine atom can be readily displaced by a variety of nucleophiles, while the amino and ester groups can undergo further modifications. This multi-functional nature allows for a modular approach to synthesis, enabling the systematic construction of complex target molecules. Similarly, ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate is a key building block, with its two reactive chlorine atoms providing opportunities for sequential and selective substitution reactions.

The application of these building blocks extends to the synthesis of fused heterocyclic systems. Through carefully designed reaction sequences, the pyrimidine ring of this compound derivatives can be annulated with other rings to create novel polycyclic structures, which are often the core of medicinally important compounds. rjptonline.org

Intermediates in Multi-step Synthesis

The role of this compound derivatives as intermediates is a cornerstone of their application in multi-step synthesis. ontosight.ai These compounds often appear at critical junctures in a synthetic pathway, facilitating the connection of different molecular fragments or enabling key chemical transformations. Their stability under a range of reaction conditions, coupled with their predictable reactivity, makes them reliable intermediates.

A common strategy involves the initial synthesis of a substituted ethyl pyrimidinecarboxylate, which is then elaborated in subsequent steps. For example, the synthesis of ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate involves a multi-step process where the pyrimidine ring is first formed and then functionalized. This intermediate can then be carried forward to produce more complex final products.

The versatility of these intermediates is further highlighted by the range of reactions they can undergo. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or other functional groups. The pyrimidine ring itself can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds, thus expanding the molecular complexity.

Precursors for Diverse Pharmaceutical and Agrochemical Compounds

The pyrimidine scaffold is a privileged structure in medicinal and agricultural chemistry, and this compound derivatives are key precursors for a vast number of these bioactive compounds. rjptonline.org Many commercially available drugs and agrochemicals contain a pyrimidine core, and their synthesis often begins with a functionalized ethyl pyrimidinecarboxylate.

In the pharmaceutical industry, these compounds are used to synthesize drugs with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. chemimpex.comlookchem.com For example, derivatives of this compound have been investigated for their potential as antimicrobial agents, with some showing significant activity against pathogenic bacteria. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and its derivatives are being explored for their potential as anticancer agents. smolecule.com

In the agrochemical sector, these precursors are utilized to develop new herbicides and pesticides. lookchem.com The structural features of the pyrimidine ring can be tailored to interact with specific biological targets in weeds or pests, leading to the development of more effective and selective crop protection agents. For instance, 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester is a valuable starting material for the synthesis of various agrochemicals. lookchem.com

Design and Synthesis of Novel Scaffolds with Potential Bioactivity

A significant area of research focuses on utilizing this compound and its derivatives to design and synthesize novel molecular scaffolds with potential biological activity. chemimpex.comsmolecule.comsmolecule.com By strategically modifying the pyrimidine core and its substituents, chemists can create libraries of new compounds for biological screening. This approach is central to the discovery of new drugs and agrochemicals.

The synthesis of hybrid molecules, where the pyrimidine ring is combined with other bioactive pharmacophores, is a particularly promising strategy. For instance, novel triazole-pyrimidine hybrids have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties. nih.gov The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, has been employed to link triazole rings to pyrimidine scaffolds, creating structurally diverse and potentially potent compounds. nih.gov

Furthermore, the development of fused pyrimidine systems from this compound precursors has led to the discovery of compounds with interesting biological profiles. rjptonline.orgresearchgate.net For example, the synthesis of pyrido[2,3-d]pyrimidin-4-ones and pyrazolo[3,4-d]pyrimidines has yielded compounds with potential cytotoxic activity against cancer cell lines. rjptonline.org The design of these novel scaffolds is often guided by computational studies, such as molecular docking, to predict their interaction with biological targets. rjptonline.org

| Compound Name | Application/Significance |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | Versatile building block in organic synthesis. smolecule.com |

| Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | Key building block for sequential substitution reactions. |

| Ethyl 2-(methylsulfanyl)-4-(2-naphthyloxy)-5-pyrimidinecarboxylate | Intermediate in multi-step synthesis of complex molecules. |

| Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | Precursor for potential anticancer agents. smolecule.com |

| 4,6-Dichloro-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester | Starting material for the synthesis of pharmaceuticals and agrochemicals. lookchem.com |

| Triazole-pyrimidine hybrids | Novel scaffolds with potential neuroprotective and anti-inflammatory activity. nih.gov |

| Pyrido[2,3-d]pyrimidin-4-ones | Fused pyrimidine systems with potential cytotoxic activity. rjptonline.org |

| Pyrazolo[3,4-d]pyrimidines | Fused pyrimidine systems with potential cytotoxic activity. rjptonline.org |

Anticancer Activity and Mechanisms of Action

This compound derivatives have demonstrated promising potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. ontosight.aigsconlinepress.comontosight.ai

Inhibition of Enzyme Activity (e.g., Protein Kinases, EGFR, H+/K+-ATPase)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of key enzymes involved in cell signaling and growth. researchgate.net

Protein Kinases: Many pyrimidine derivatives function as protein kinase inhibitors. mdpi.comresearchgate.netresearchgate.net Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature in cancer. researchgate.netrsc.org Pyrimidine-based compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of various protein kinases, including Aurora kinases, polo-like kinases (PLK), and cyclin-dependent kinases (CDKs). mdpi.comresearchgate.netrsc.org For instance, certain 2-aminopyrimidine (B69317) derivatives have shown significant inhibitory activity against Aurora A and B kinases. mdpi.com

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and is often overexpressed in various cancers. researchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have emerged as effective EGFR inhibitors. mdpi.com For example, compound 5k, a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', demonstrated potent inhibition of EGFR, alongside other kinases like Her2, VEGFR2, and CDK2. mdpi.com

H+/K+-ATPase: The gastric H+/K+-ATPase, or proton pump, is another target for pyrimidine derivatives. researchgate.netnih.gov While primarily associated with gastric acid secretion, its inhibition has also been explored in the context of cancer therapy. mdpi.com Compounds like revaprazan, a pyrimidine derivative, act as reversible, K+-competitive inhibitors of this enzyme. researchgate.netnih.gov

Table 1: Inhibition of Enzyme Activity by this compound Derivatives

| Derivative Class | Target Enzyme | Example Compound | Observed Activity |

| Pyrazolo[1,5-a]pyrimidines | Protein Kinases (e.g., Aurora, PLK, EGFR) | Not Specified | Potent and selective inhibition. rsc.org |

| 2-Aminopyrimidines | Aurora Kinases A & B | Alisertib (MLN8237) | IC50 of 0.0012 µM (AURKA). mdpi.com |

| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | Compound 5k | IC50 values ranging from 40 to 204 nM. mdpi.com |

| Pyrimidines | H+/K+-ATPase | Revaprazan | Reversible, K+-competitive inhibition. nih.gov |

Interference with DNA Synthesis and Cell Proliferation

Pyrimidine derivatives can disrupt fundamental cellular processes like DNA synthesis and cell proliferation, leading to the inhibition of tumor growth. researchgate.net As structural analogs of the natural pyrimidine bases found in DNA and RNA, these compounds can interfere with nucleic acid metabolism. mdpi.comresearchgate.net For example, some pyrimidine derivatives act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. ontosight.ai By blocking this enzyme, they deplete the building blocks necessary for DNA replication, thereby halting cell division. researchgate.net Furthermore, the inhibition of protein kinases by pyrimidine derivatives directly impacts cell cycle regulation, often leading to cell cycle arrest and preventing proliferation. researchgate.netmdpi.com For instance, a study on a novel pyrrolo[2,3-d]pyrimidine derivative, compound 5k, revealed its ability to induce cell cycle arrest in HepG2 cancer cells. mdpi.com

Apoptosis Induction

A significant number of this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. gsconlinepress.comnih.govnih.gov This is a critical mechanism for eliminating malignant cells. For example, novel imidazole (B134444) derivatives have been shown to induce apoptosis by modulating the expression of apoptosis-related proteins. nih.gov Specifically, compound 4f was found to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov Similarly, mechanistic studies of the pyrrolo[2,3-d]pyrimidine derivative, compound 5k, demonstrated its ability to induce apoptosis in HepG2 cells, accompanied by an increase in caspase-3 and Bax levels and a decrease in Bcl-2 activity. mdpi.com Another study found that treating MCF-7 breast cancer cells with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative 4 led to a significant increase in both early and late apoptotic cell populations. nih.gov

Table 2: Apoptosis Induction by this compound Derivatives

| Derivative/Compound | Cell Line | Key Findings |

| Imidazole derivative (4f) | HeLa | Increased Bax, decreased Bcl-2, increased Caspase-3 expression. nih.gov |

| Pyrrolo[2,3-d]pyrimidine (5k) | HepG2 | Increased Caspase-3 and Bax, decreased Bcl-2 activity. mdpi.com |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (4) | MCF-7 | 2.3-fold increase in early apoptosis, 6.6-fold increase in late apoptosis. nih.gov |

Modulation of Signaling Pathways (e.g., NF-kB, ER stress)

This compound derivatives can also exert their anticancer effects by modulating critical signaling pathways within cancer cells.

NF-κB Pathway: The NF-κB (nuclear factor-kappa B) signaling pathway plays a crucial role in inflammation, immunity, and cancer. researchgate.net Certain this compound derivatives have been identified as inhibitors of NF-κB mediated gene expression. researchgate.net For instance, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have been shown to inhibit NF-κB transcriptional activation in Jurkat T cells. researchgate.net

ER Stress: The endoplasmic reticulum (ER) is involved in protein folding, and disruptions in this process can lead to ER stress, which can trigger apoptosis. Some triazole-pyrimidine hybrid compounds have demonstrated neuroprotective activity by reducing the expression of the ER stress chaperone, BIP, and the apoptosis marker cleaved caspase-3 in neuronal cells. nih.gov While this study focused on neuroprotection, the modulation of ER stress is also a relevant mechanism in cancer therapy.

Antimicrobial and Antiviral Properties

Beyond their anticancer potential, derivatives of this compound have shown significant promise as antimicrobial and antiviral agents. ontosight.aigsconlinepress.comontosight.ai The pyrimidine scaffold is a key component in a number of drugs used to combat bacterial and viral infections. researchgate.netlookchem.com

Newly synthesized dihydropyrimidine derivatives have been evaluated for their in vitro antibacterial and antifungal activities. nih.gov For example, certain ethyl 2-(3,4-dihydro-6-methyl-2-oxo-4-phenyl-5-propionylpyrimidin-1(2H)-yl) acetohydrazide derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. omicsonline.org Specifically, compounds 3c, 3d, and 3f were highly active against Gram-positive bacteria, while compounds 3e-3g showed excellent activity against Gram-negative bacteria even at lower concentrations. omicsonline.org

In the realm of antiviral research, some pyrimidine derivatives have been explored for their ability to interfere with viral replication. ontosight.aiontosight.ai For instance, 2'-Fluoro-5-methyl-beta-L-arabinofuranosyl uracil (B121893) (L-FMAU) demonstrated potent antiviral activity against the hepatitis B virus (HBV) by inhibiting viral DNA replication. researchgate.net Another study found that ethyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate displayed selective and potent antiviral activity against the Punta Toro virus. nih.gov

Table 3: Antimicrobial and Antiviral Activity of this compound Derivatives

| Derivative Class | Target | Example Compound | Observed Activity |

| Dihydropyrimidines | Bacteria | Compounds 3c, 3d, 3f | High activity against Gram-positive bacteria. omicsonline.org |

| Dihydropyrimidines | Bacteria | Compounds 3e, 3g | Excellent activity against Gram-negative bacteria. omicsonline.org |

| Arabinofuranosyl Uracil | Hepatitis B Virus | L-FMAU | Potent inhibition of viral DNA replication (IC50 = 0.1 µM). researchgate.net |

| Tetrahydropyrimidine | Punta Toro Virus | Ethyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | Selective and potent antiviral activity. nih.gov |

Anti-inflammatory and Neuroprotective Effects

The versatile pyrimidine scaffold has also been leveraged to develop compounds with anti-inflammatory and neuroprotective properties. gsconlinepress.com

Several pyrimidine derivatives have demonstrated anti-inflammatory activity. gsconlinepress.com The mechanism often involves the inhibition of inflammatory pathways. For example, some triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated human microglia cells. nih.gov The underlying mechanism is believed to be the inhibition of the NF-kB inflammatory pathway. nih.govsmolecule.com

In the context of neuroprotection, pyrimidine derivatives have shown potential in mitigating neuronal damage and promoting cell survival. nih.govtandfonline.comresearchgate.net A study on triazole-pyrimidine hybrids revealed that several compounds exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. nih.gov Another pyrimidine carboxylate derivative was found to significantly inhibit acetylcholinesterase activity and Aβ aggregation, both of which are implicated in Alzheimer's disease, while also demonstrating promising neuroprotection and anti-inflammatory properties. researchgate.net Furthermore, some phenyl sulfonyl-pyrimidine carboxylate derivatives have been designed as multi-target agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Cardiovascular Activity (e.g., Calcium Channel Modulation, Antihypertensive)

Derivatives of pyrimidine carboxylates have demonstrated significant potential as cardiovascular agents, particularly as calcium channel blockers and antihypertensive agents. omicsonline.orgjuniperpublishers.comproquest.com The structural backbone of these compounds often draws comparisons to nifedipine, a well-known calcium channel blocker. researchgate.net

A series of dihydropyrimidine derivatives, which are structurally related to this compound, have been synthesized and evaluated for their pharmacological properties. omicsonline.org These compounds have shown promise as calcium channel antagonists, which is a mechanism central to the management of hypertension. omicsonline.org For instance, some [4-substituted phenyl-5-ethoxycarbonyl-6-methyl]3,4-dihydroxypyrimidine 2(1H) ones have been identified as potent antihypertensive agents with calcium channel antagonism comparable to the standard drug, nifedipine. omicsonline.org

Further research has led to the design and synthesis of novel pyrimidine derivatives with the aim of improving their antihypertensive activity. researchgate.net These efforts have included the incorporation of various functional groups such as hydrazine, hydrazones, and different heterocyclic rings like pyrazole (B372694) and thiazolidinone. researchgate.netresearchgate.net Several of these new compounds exhibited a significant decrease in mean arterial blood pressure in animal models. researchgate.net

Dihydropyrimidines have also been explored as potent angiotensin II (AII) receptor antagonists. nih.gov Structure-activity studies revealed that a dihydropyrimidine ring could successfully replace the imidazole ring found in losartan, a prominent AII receptor antagonist. nih.gov One such derivative, 2-butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid, ethyl ester, demonstrated oral antihypertensive activity in spontaneously hypertensive rats. nih.gov

The mechanism of action for some of these pyrimidine derivatives extends beyond simple calcium channel blockade. Certain compounds have been shown to activate endothelial nitric oxide synthase (eNOS) expression in the aorta, which contributes to their blood pressure-lowering effects. researchgate.net

Table 1: Cardiovascular Activity of Selected Pyrimidine Carboxylate Derivatives

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| [4-substituted phenyl-5-ethoxycarbonyl-6-methyl]3,4-dihydroxypyrimidine 2(1 H) one | Antihypertensive, Calcium Channel Antagonist | Potency comparable to nifedipine. | omicsonline.org |

| Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate | Calcium Channel Blocker | Showed high ex vivo calcium channel blocking activity. | researchgate.netnih.gov |

| Pyrazolyl pyrimidine derivatives (e.g., Compound 11) | Calcium Channel Blocker, Hypotensive | Exhibited significant ex vivo calcium channel blocking and in vivo hypotensive activities. | researchgate.netnih.gov |

| 2-butyl-4-chloro-1,6-dihydro-6-methyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]pyrimidine-5-carboxylic acid, ethyl ester | Angiotensin II Receptor Antagonist, Antihypertensive | Showed oral antihypertensive activity in rats. | nih.gov |

| Pyrimidine derivative (Compound 5b) | Antihypertensive, eNOS activator | Lowered blood pressure via activation of eNOS expression. | researchgate.net |

Antioxidant Activity

Several studies have investigated the antioxidant potential of this compound derivatives. The pyrimidine core, when appropriately substituted, can give rise to compounds with significant radical scavenging properties.

One study synthesized a series of novel pyrimidines derived from arylidenes and screened them for their in vitro antioxidant activity. psu.edu The results indicated that all the synthesized compounds possessed potent antioxidant activity, with some showing particularly high levels of efficacy. psu.edu

Another research effort focused on pyrrolo[2,3-b]quinoxaline derivatives, which also contain a pyrimidine-like ring system. rsc.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay was used to evaluate their antioxidant capacity, and ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated the greatest potential as a radical scavenger. rsc.org Computational studies further supported its ability to scavenge hydroxyl radicals. rsc.org

The antioxidant properties of these compounds are of interest as oxidative stress is implicated in various cardiovascular and other diseases.

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrimidines derived from arylidenes | In vitro antioxidant screening | All tested compounds showed potent antioxidant activity. Three compounds were found to be the most potent. | psu.edu |

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH assay, Computational studies | Demonstrated the greatest potential as a radical scavenger among the tested compounds. Showed promise as a scavenger of hydroxyl radicals. | rsc.org |

| Thiazolo[3,2-a]pyrimidine derivatives | Anti-hemolytic and antioxidant effects | Some derivatives exhibited strong anti-hemolytic and antioxidant effects. | ontosight.ai |

Structure-Activity Relationship (SAR) Studies for Pyrimidine Carboxylates

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrimidine carboxylate derivatives. These studies involve systematically modifying the chemical structure and observing the effects on pharmacological potency and selectivity. acs.orghumanjournals.com

For pyrimidine-4-carboxamides, which are related to this compound, extensive SAR studies have been conducted to develop potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). acs.orgnih.gov By modifying substituents at different positions of the pyrimidine ring, researchers were able to significantly enhance inhibitory potency. acs.org For example, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased potency threefold. acs.orgnih.gov Further substitution of a morpholine group with an (S)-3-hydroxypyrrolidine led to a tenfold increase in activity. acs.orgnih.gov

SAR studies on dihydropyrimidine derivatives as calcium channel modulators have revealed key structural features for activity. The orientation of the C4-aryl group acts as a "molecular switch," with the R- or S-configuration determining antagonist or agonist activity. An axially positioned aryl ring, perpendicular to the boat-like dihydropyrimidine ring, is preferred. semanticscholar.org

In the context of antioxidant activity, SAR studies of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives indicated that meta-substituted chloro and fluoro derivatives on the benzyl (B1604629) ring attached to the pyrimidine moiety showed good inhibitory concentration values compared to ortho and para substitutions. mdpi.com

These studies provide a rational basis for the design of new pyrimidine carboxylate derivatives with improved therapeutic properties. humanjournals.com

In Vitro and In Vivo Pharmacological Screening

The pharmacological potential of this compound derivatives is evaluated through a combination of in vitro and in vivo screening methods.

In vitro screening often involves testing the compounds against specific molecular targets or in cell-based assays. For example, pyrimidine derivatives have been screened for their cytotoxic activity against various human cancer cell lines, such as colon, liver, and cervical cancer cells, using the MTT assay. ijarmps.orgresearchgate.net Some pyrido[2,3-d]pyrimidine-carboxylate derivatives showed significant activity in these assays. ijarmps.org Similarly, antibacterial and antifungal activities of newly synthesized pyrimidine derivatives have been assessed against a panel of microorganisms, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Aspergillus niger. nih.gov

In vivo screening involves administering the compounds to animal models to assess their systemic effects. For instance, the antihypertensive activity of pyrimidine derivatives has been evaluated in spontaneously hypertensive rats and rabbits. researchgate.netnih.gov These studies measure parameters like mean arterial blood pressure to determine the compound's efficacy. researchgate.net The anti-inflammatory activity of some derivatives has also been investigated in animal models. researchgate.net

Furthermore, in silico methods are increasingly used in the initial screening process to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of new compounds, helping to identify candidates with drug-like characteristics. researchgate.netnih.gov

Table 3: Examples of In Vitro and In Vivo Pharmacological Screening of Pyrimidine Derivatives

| Screening Type | Model/Assay | Activity Investigated | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | MTT assay (Human cancer cell lines: HT29, HepG2, Hela) | Anticancer | Some pyrido[2,3-d]pyrimidine-carboxylate derivatives showed significant cytotoxic activity. | ijarmps.org |

| In Vitro | Broth microdilution assay | Antibacterial | Newly synthesized pyrimidine derivatives showed moderate activity against various bacteria. | omicsonline.org |

| In Vitro | Anti-ulcer activity screening | Anti-ulcer | Compound AT4 (an Ethyl-2[(substituted thio) 1, 4 dihydro 6 methyl 4phenyl] 5 pyrimidine carboxylate derivative) showed maximum anti-ulcer activity. | proquest.com |

| In Vivo | Spontaneously hypertensive rats | Antihypertensive | A dihydropyrimidine derivative showed oral antihypertensive activity. | nih.gov |

| In Vivo | Rabbits | Antihypertensive, Calcium channel blockade | Certain pyrimidine derivatives showed a significant decrease in mean arterial blood pressure and exhibited relaxation in rabbit aortae preparations. | researchgate.net |

Spectroscopic Data of Ethyl 2 Pyrimidinecarboxylate

Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyrimidine (B1678525) ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyrimidine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester and the C-N and C=N vibrations of the pyrimidine ring. |

Research Applications of Ethyl 2 Pyrimidinecarboxylate

Established Synthetic Routes for Pyrimidine Carboxylates

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. scispace.comacs.org This approach is valued for its speed, diversity, and efficiency compared to linear-type syntheses. scispace.com

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a classic three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). scispace.comwikipedia.orgacs.org The original reaction involves the acid-catalyzed cyclocondensation of an aryl aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea (B33335). wikipedia.orgacs.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

The mechanism has been a subject of study, with a more recent proposal suggesting the reaction proceeds through an N-acyliminium ion intermediate. acs.org This intermediate is formed from the condensation of the aldehyde and urea and is then intercepted by the β-ketoester, leading to an open-chain ureide which subsequently cyclizes to form the dihydropyrimidine (B8664642) ring. acs.org

Over the years, the Biginelli reaction has been expanded to include a wide variety of substrates, including thioureas in place of urea, and different aldehyde and β-dicarbonyl components. acs.orgbiomedres.us These modifications have allowed for the synthesis of a large number of multifunctionalized dihydropyrimidines. biomedres.us For instance, novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates have been synthesized using this one-pot, three-component method with silica-supported Bismuth(III) triflate as a reusable Lewis acid catalyst. nih.gov Another variant employs a solvent-less Grindstone multicomponent method using a catalytic amount of CuCl₂·2H₂O to synthesize ethyl 4-(chlorophenyl)-6-methyl-2oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. mdpi.com

A four-component variant of the Biginelli reaction has also been developed, synthesizing methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates from methyl aroylpyruvate, an aromatic aldehyde, urea (or thiourea), and methanol (B129727) in the presence of sodium hydrogen sulfate. biomedres.usbiomedres.us

Table 1: Examples of Biginelli and Variant Reactions for Pyrimidine Carboxylate Synthesis

| Aldehyde Component | β-Dicarbonyl Component | Amide/Thioamide | Catalyst/Conditions | Product |

| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl, Ethanol (B145695), Reflux | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate acs.org |

| Aryl Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | Silica-supported Bi(OTf)₃ | Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates nih.gov |

| Chloro-benzaldehyde | Ethyl Acetoacetate | Urea | CuCl₂·2H₂O, Grindstone | Ethyl 4-(chlorophenyl)-6-methyl-2oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate mdpi.com |

| Aromatic Aldehyde | Methyl Aroylpyruvate | Urea/Thiourea | NaHSO₄, Methanol | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates biomedres.usbiomedres.us |

A prominent multi-component strategy for synthesizing pyrimidine derivatives involves the condensation of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and a source of the amidine functionality, such as guanidine (B92328) nitrate (B79036) or urea. scholarsresearchlibrary.comuobasrah.edu.iq This one-pot synthesis is efficient and can be performed in environmentally friendly media like water. scholarsresearchlibrary.com

In a typical procedure, an aromatic aldehyde, ethyl cyanoacetate, and guanidine nitrate are refluxed in water with a catalytic amount of piperidine. scholarsresearchlibrary.com The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to yield the final pyrimidine product. scholarsresearchlibrary.com This method has been successfully applied to produce various 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles. scholarsresearchlibrary.com Similarly, pyrimidine derivatives can be synthesized by reacting thiophene-2-carboxaldehyde, urea, and ethyl cyanoacetate with potassium carbonate as the catalyst. uobasrah.edu.iq

Table 2: Synthesis of Pyrimidines via Condensation with Ethyl Cyanoacetate

| Aldehyde Derivative | Amidine Source | Catalyst/Solvent | Product Example |

| 4-Methoxy Benzaldehyde | Guanidine Nitrate | Piperidine / Water | 2-amino-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile scholarsresearchlibrary.com |

| Benzaldehyde | Guanidine Nitrate | Piperidine / Water | 2-amino-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile scholarsresearchlibrary.com |

| Thiophene-2-carboxaldehyde | Urea | Potassium Carbonate | Pyrimidine derivative from thiophene (B33073) uobasrah.edu.iq |

| Benzaldehyde | Barbituric Acid | DABCO / Ethanol:Water | Pyrano[2,3-d]pyrimidinone derivative researchgate.net |

The construction of the pyrimidine ring from non-heterocyclic precursors is a fundamental and widely used approach. bu.edu.eg This method typically involves the condensation of a three-carbon unit (C-C-C fragment) with a component providing the N-C-N fragment, such as an amidine, urea, thiourea, or guanidine. bu.edu.eg

One specific example is the synthesis of ethyl 2,4-dimethylpyrimidine-5-carboxylate. chemicalbook.com This process involves reacting (E)-2-(ethoxymethylene)-3-oxobutanoic acid ethyl ester with acetamidine (B91507) in the presence of triethylamine (B128534) in ethanol. chemicalbook.com The mixture is heated to reflux, and after completion, the product is isolated and purified, yielding the target pyrimidine carboxylate. chemicalbook.com This reaction exemplifies the cyclization of a 1,3-bifunctional three-carbon fragment with an amidine to form the pyrimidine core directly. bu.edu.egchemicalbook.com

Another route involves the reaction of diethyl ethoxymethylenemalonate with pyridine-2-carboxamidine to synthesize ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate. chemicalbook.com Similarly, reacting the sodium salt of diethyl oxalacetate (B90230) with acetamidine hydrochloride can yield ethyl 2-methyl-4-oxopyrimidine-6-carboxylate, although the reported yield is low. njit.edu

A versatile method for synthesizing functionalized pyrimidine carboxylates involves nucleophilic substitution on a pre-formed, halogenated pyrimidine ring. researchgate.netrsc.org Halogen atoms, particularly chlorine at positions 2, 4, or 6 of the pyrimidine ring, are effective leaving groups that can be displaced by a variety of nucleophiles. rsc.orgontosight.ai

For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate serves as a key intermediate. rsc.org It reacts with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding 4-substituted products. rsc.org This demonstrates the lability of the chloro group, allowing for the introduction of diverse functionalities. Interestingly, the methylthio group at the 2-position can also be displaced under certain conditions, as seen when reacting with an excess of sodium methoxide (B1231860) to give methyl 2,4-dimethoxy pyrimidine-5-carboxylate. rsc.org

This strategy is also employed in solid-phase synthesis, where a pyrimidine ring is constructed on a resin, followed by displacement of a leaving group with an amine to generate libraries of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. researchgate.net Furthermore, the synthesis of ethyl 2-chloro-4-methylpyrimidine-5-carboxylate itself can be achieved from precursors like 2,4-dichloropyrimidine, making it a useful intermediate for further substitutions. ontosight.ai The selective substitution of halogens is a powerful tool; for example, in polyhalogenated systems like ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, nucleophilic attack can occur preferentially at one position over another based on electronic factors. wuxiapptec.com

The final step in many synthetic sequences leading to ethyl pyrimidinecarboxylates is the esterification of the corresponding pyrimidine carboxylic acid. This can be accomplished through several standard chemical procedures. ontosight.aicdnsciencepub.com

A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ethanol. cdnsciencepub.com Typically, the pyrimidine carboxylic acid is refluxed with thionyl chloride to form the pyrimidine-carboxylic acid chloride. cdnsciencepub.com After removing the excess thionyl chloride, the crude acid chloride is reacted with the desired alcohol (e.g., ethanol), often in the presence of a base or in a suitable solvent like anhydrous benzene (B151609), to yield the ethyl ester. cdnsciencepub.com

Alternatively, direct Fischer esterification can be employed. This involves reacting the pyrimidine carboxylic acid with ethanol in the presence of a strong acid catalyst. smolecule.com Another approach involves the hydrolysis of a nitrile group. For example, 5-hydroxy pyrimidine-2-carboxylic acid can be synthesized by first creating 5-benzyloxy-2-cyanopyrimidine, which is then hydrolyzed under alkaline conditions, followed by acidification to yield the carboxylic acid. google.com This acid can then be subjected to esterification to obtain the ethyl ester.

Multi-component Condensation Reactions

Advanced Synthetic Strategies and Modifications

Modern organic synthesis has moved towards more efficient and environmentally benign methodologies. For pyrimidine carboxylates, this includes the adoption of energy-efficient heating methods and specialized solid-phase techniques to streamline the production and purification process.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. omicsonline.org The application of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. omicsonline.orgdntb.gov.ua For instance, in the Biginelli reaction, a common method for producing dihydropyrimidine derivatives, microwave heating can shorten the reaction time from hours to just a few minutes. omicsonline.orgresearchgate.net

In one-pot, three-component cyclo-condensation reactions to produce dihydropyrimidine derivatives, microwave irradiation at 200 W can complete the reaction in as little as 3 minutes. omicsonline.org This rapid heating, combined with the use of catalysts, accelerates the rate and yield of the final product. omicsonline.org The process often involves performing reactions in open glass vessels with manual stirring, maintaining a constant temperature through power modulation. omicsonline.org This efficiency makes microwave-assisted synthesis a valuable tool for rapidly assembling compound libraries for further research. omicsonline.org

The synthesis of various tetrahydropyrimidines and their derivatives has also been effectively achieved through microwave irradiation, often in conjunction with a catalyst. researchgate.nettandfonline.com For example, pyridinium (B92312) triflate has been used as a catalyst under microwave irradiation at 90°C, which effectively reduces the reaction time from 4 hours under conventional reflux to just 40 minutes. researchgate.net

Polymer-Assisted Synthesis (Solid-Phase Synthesis)

Polymer-assisted synthesis, also known as solid-phase synthesis, offers a streamlined approach to building complex molecules like pyrimidine carboxylates by anchoring them to a solid support. This methodology simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product.

A notable example is the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates using Merrifield's resin as the solid support. researchgate.net This multi-step procedure involves building the heterocyclic pyrimidine moiety directly on the resin, followed by oxidation and subsequent displacement with an amine to yield the final product. researchgate.net This method allows for the creation of a library of derivatives by using different amines in the final displacement step. researchgate.net The synthesis of various 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs) has also been achieved using a polymer-supported dioxidovanadium(V) complex as a heterogeneous catalyst, demonstrating the versatility of polymer-based approaches in facilitating Biginelli reactions. mdpi.com

Table 1: Examples of Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates via Polymer-Assisted Synthesis researchgate.net

| Derivative | Displacing Amine | Final Product |

|---|---|---|

| 1 | Aniline | Ethyl 2-(phenylamino)-4,6-diphenylpyrimidine-5-carboxylate |

| 2 | 4-Chloroaniline | Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate |

| 3 | 4-Methoxyaniline | Ethyl 2-(4-methoxyphenyl)amino-4,6-diphenylpyrimidine-5-carboxylate |

| 4 | Pyrrolidine | Ethyl 2-(pyrrolidin-1-yl)-4,6-diphenylpyrimidine-5-carboxylate |

| 5 | Morpholine (B109124) | Ethyl 2-morpholino-4,6-diphenylpyrimidine-5-carboxylate |

This solid-phase approach is advantageous for creating diverse molecular libraries, as the core heterocyclic structure is built on the support, and various functional groups can be introduced in the final step. researchgate.net

Catalyst Systems for Pyrimidine Carboxylate Synthesis

The choice of catalyst is crucial in the synthesis of pyrimidine carboxylates, influencing reaction rate, yield, and selectivity. Both acid catalysts and metal-based systems are widely employed.

Brønsted and Lewis acids are fundamental in catalyzing the formation of the pyrimidine ring, often through multicomponent reactions like the Biginelli reaction. lnu.edu.cnacs.orgmdpi.com Lewis acids activate carbonyl groups, facilitating nucleophilic attack, while Brønsted acids are crucial for steps involving dehydration and cyclization. lnu.edu.cnacs.org

Brønsted Acids : Simple Brønsted acids like ammonium (B1175870) chloride (NH₄Cl) have been proven effective as inexpensive and readily available catalysts for the one-pot synthesis of dihydrotetrazolo[1,5-a]pyrimidine carboxylates under solvent-free conditions. connectjournals.com Organocatalysts such as L-proline, often used with a co-catalyst like trifluoroacetic acid (TFA), also serve as effective Brønsted acid systems. nih.gov Stronger Brønsted acids, including heteropoly acids and those based on BINOL derivatives, are also utilized for their high catalytic activity. acs.orgnih.gov

Lewis Acids : A wide array of Lewis acids are used, including metal chlorides and triflates. mdpi.com Lanthanum(III) chloride (LaCl₃), often in a system with chloroacetic acid (ClCH₂COOH), acts as an environmentally benign catalyst for the solvent-free synthesis of dihydropyrimidin-2(1H)-ones, providing excellent yields in short reaction times. ut.ac.ir Other effective Lewis acid catalysts include ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) and zinc(II) bromide (ZnBr₂), which have been shown to efficiently catalyze the Bohlmann-Rahtz pyridine (B92270) synthesis to generate highly functionalized pyridines and pyrido[2,3-d]pyrimidines. researchgate.net Zeolites, with their inherent acidic sites, also serve as reusable and efficient solid acid catalysts for synthesizing tetrahydropyrimidines. tandfonline.com

The synergy between Lewis and Brønsted acidic sites within a single catalyst, such as in certain metal-organic frameworks (MOFs), can lead to enhanced catalytic performance due to cooperative effects. lnu.edu.cn

Transition metals play a significant role in the synthesis of pyrimidine carboxylates, primarily through cross-coupling reactions and as catalytic centers in multicomponent reactions. nptel.ac.in Palladium acetate (B1210297) (Pd(OAc)₂) is a versatile catalyst used in the synthesis of thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. rasayanjournal.co.in In a comparative study, Pd(OAc)₂ was found to be superior to other metal acetates like AgOAc, Zn(OAc)₂, and Cu(OAc)₂, providing a 94% yield in a significantly shorter reaction time. rasayanjournal.co.in

Zinc and lead have also been mentioned as catalysts in microwave-assisted, one-pot three-component cyclo-condensation reactions to form dihydropyrimidine derivatives. omicsonline.org Furthermore, metal-organic frameworks and complexes containing metals like vanadium can act as effective heterogeneous catalysts. mdpi.comlnu.edu.cn For example, a dioxidovanadium(V) complex immobilized on a polymer support has demonstrated excellent catalytic activity in the Biginelli reaction. mdpi.com

Yield Optimization and Process Efficiency in this compound Synthesis

Optimizing yield and process efficiency is a central goal in the synthesis of this compound and its derivatives. Key factors influencing efficiency include the choice of catalyst, reaction conditions (temperature, solvent), and the synthetic methodology employed.

The selection of an appropriate catalyst is paramount for maximizing yield. In the synthesis of dihydrotetrazolo[1,5-a] pyrimidine carboxylates, using ammonium chloride as a catalyst under solvent-free conditions provides a green and efficient method. connectjournals.com Similarly, for the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, optimizing the catalyst loading to 20 mol% of D-(+)-10-camphorsulphonic acid resulted in good yields (up to 82%) and excellent enantioselectivities. tandfonline.com

The comparison of different catalysts under identical conditions often reveals significant differences in efficiency. For instance, in a model Biginelli reaction, a catalyst system of LaCl₃/ClCH₂COOH was shown to be highly effective, producing yields comparable to or better than many previously reported catalysts but in a much shorter time frame. ut.ac.ir

Table 2: Comparison of Catalysts for the Synthesis of Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate ut.ac.ir

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| LaCl₃/ClCH₂COOH | 15 | 95 |

| L-Proline | 180 | 91 |

| Sc(OTf)₃ | 120 | 96 |

| InBr₃ | 60 | 92 |

Regioselectivity and Stereoselectivity in Pyrimidine Carboxylate Synthesis

The synthesis of pyrimidine carboxylates often presents challenges related to regioselectivity and stereoselectivity, particularly when multiple reactive sites are present in the starting materials or when chiral centers are formed during the reaction. The precise control of these outcomes is crucial for the development of compounds with specific biological activities, as different regioisomers and stereoisomers can exhibit vastly different pharmacological profiles.

Regioselectivity in Pyrimidine Carboxylate Synthesis

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of pyrimidine carboxylates, this is a critical consideration, especially in multicomponent reactions or when functionalizing a pre-existing pyrimidine ring.

One-pot Biginelli-like multicomponent reactions (MCRs) for the synthesis of ethyl 2-amino- Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-6-carboxylates have demonstrated that regioselectivity can be controlled by modifying the reaction conditions. For instance, the reaction of 3,5-diaminotriazole, benzaldehyde, and ethyl 3-oxobutanoate can yield two different regioisomers. When conducted in an acidic environment, the reaction regioselectively produces ethyl 2-amino-7-methyl-5-phenyl- Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-6-carboxylate. In contrast, using an ionic liquid as the solvent directs the reaction to form ethyl 2-amino-5-methyl-7-phenyl- Current time information in Bangalore, IN.researchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-6-carboxylate. rsc.org